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Compound of Interest

Compound Name:
1-(Methoxycarbonyl)piperidine-4-

carboxylic acid

Cat. No.: B1270422 Get Quote

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected Nuclear Magnetic

Resonance (NMR) and Mass Spectrometry (MS) spectral data for 1-
(Methoxycarbonyl)piperidine-4-carboxylic acid. Due to the limited availability of public,

experimentally-derived spectra for this specific compound, this document presents predicted

data based on established principles of spectroscopy and analysis of analogous structures. It is

intended to serve as a reference for researchers in compound verification, quality control, and

analytical method development.

Predicted Spectral Data
The spectral data presented herein are predicted based on the chemical structure of 1-
(Methoxycarbonyl)piperidine-4-carboxylic acid (Molecular Formula: C₈H₁₃NO₄, Molecular

Weight: 187.19 g/mol ).

Predicted ¹H NMR Spectral Data
The proton NMR spectrum is anticipated to show distinct signals corresponding to the

piperidine ring protons, the methoxy group, and the carboxylic acid proton. The piperidine ring

exists in a chair conformation, which may lead to chemical and magnetic non-equivalence for

axial and equatorial protons, potentially resulting in more complex multiplets than depicted in

this simplified model.
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Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~12.0 - 10.0 Broad Singlet 1H
H-O-C=O (Carboxylic

Acid)

~3.8 - 3.6 Triplet (distorted) 2H
Piperidine CH₂ (Axial,

C2/C6)

3.71 Singlet 3H -OCH₃ (Methoxy)

~3.2 - 3.0 Multiplet 2H
Piperidine CH₂

(Equatorial, C2/C6)

~2.6 - 2.4 Multiplet 1H Piperidine CH (C4)

~2.1 - 1.9 Multiplet 2H
Piperidine CH₂

(Equatorial, C3/C5)

~1.8 - 1.6 Multiplet 2H
Piperidine CH₂ (Axial,

C3/C5)

Note: The exact chemical shifts and multiplicities can vary based on solvent and experimental

conditions. The carboxylic acid proton is often broad and may exchange with trace water in the

solvent, sometimes leading to its disappearance.

Predicted ¹³C NMR Spectral Data
The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Carbons in different chemical environments will resonate at distinct frequencies.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
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Chemical Shift (δ, ppm) Assignment

~179 C=O (Carboxylic Acid)

~156 C=O (Carbamate)

~52.5 -OCH₃ (Methoxy)

~43 CH₂ (Piperidine, C2/C6)

~41 CH (Piperidine, C4)

~28 CH₂ (Piperidine, C3/C5)

Note: Carbonyl carbons of carboxylic acids and esters are typically deshielded and appear at

higher chemical shifts.[1]

Predicted Mass Spectrometry (MS) Data
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule

and its fragments. For this compound, Electrospray Ionization (ESI) is a suitable soft ionization

technique.

Table 3: Predicted ESI-MS Fragmentation Data

m/z Value Ion Description

188.09 [M+H]⁺ Protonated molecular ion

186.08 [M-H]⁻ Deprotonated molecular ion

170.08 [M-OH]⁺
Loss of hydroxyl radical from

carboxylic acid

156.06 [M-OCH₃]⁺ Loss of methoxy radical

142.08 [M-COOH]⁺ Loss of carboxyl group

128.07 [M-COOCH₃]⁺ Loss of carbomethoxy group

84.08 [C₅H₁₀N]⁺
Piperidine ring fragment after

loss of both substituents
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Note: The molecular ion peak is expected to be observed clearly with soft ionization techniques

like ESI.[2] The fragmentation pattern helps to confirm the structure by identifying characteristic

losses of functional groups.[3][4]

Experimental Protocols
The following sections describe standard procedures for acquiring high-quality NMR and MS

data for a small organic molecule like 1-(Methoxycarbonyl)piperidine-4-carboxylic acid.

NMR Spectroscopy Protocol
Sample Preparation:

Accurately weigh 5-10 mg of the solid sample.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g.,

Chloroform-d, CDCl₃; or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry vial. The choice

of solvent is critical as it can influence chemical shifts.

Add a small amount of an internal standard, such as Tetramethylsilane (TMS), if

quantitative analysis or precise chemical shift referencing is required.

Transfer the solution to a standard 5 mm NMR tube.

Instrument Setup and Data Acquisition:

The experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz

or higher) for better signal dispersion and resolution.

¹H NMR:

Acquire a standard one-dimensional proton spectrum.

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds,

relaxation delay of 1-5 seconds, and 16-64 scans for good signal-to-noise ratio.

¹³C NMR:
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Acquire a proton-decoupled ¹³C spectrum.

Typical parameters: spectral width of 220-250 ppm, acquisition time of 1-2 seconds,

relaxation delay of 2 seconds, and a larger number of scans (e.g., 1024 or more) due to

the low natural abundance of ¹³C.

2D NMR (Optional but Recommended):

Run a COSY (Correlation Spectroscopy) experiment to establish proton-proton coupling

networks and confirm assignments of the piperidine ring protons.

Run an HSQC (Heteronuclear Single Quantum Coherence) experiment to correlate

directly bonded proton and carbon atoms, which is invaluable for unambiguous

assignment of the piperidine ring signals.[5]

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Perform phase correction and baseline correction.

Calibrate the chemical shift scale using the residual solvent peak or the TMS signal (0.00

ppm).

Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.

Electrospray Ionization Mass Spectrometry (ESI-MS)
Protocol

Sample Preparation:

Prepare a dilute solution of the sample (approx. 10-100 µg/mL) in a suitable solvent

system, typically a mixture of water and an organic solvent like methanol or acetonitrile.

A small amount of a volatile acid (e.g., formic acid for positive ion mode) or base (e.g.,

ammonium hydroxide for negative ion mode) is often added to the solution to promote

ionization.
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Instrument Setup and Data Acquisition:

The analysis is typically performed on a mass spectrometer equipped with an ESI source,

such as a quadrupole, ion trap, or time-of-flight (TOF) analyzer.[6]

Ionization Mode:

Positive Ion Mode [M+H]⁺: The sample solution is infused into the ESI source where a

high positive voltage is applied (e.g., +3 to +5 kV). This is suitable for molecules with

basic sites, like the piperidine nitrogen.

Negative Ion Mode [M-H]⁻: A high negative voltage is applied (e.g., -2 to -4 kV). This

mode is ideal for acidic molecules, such as the carboxylic acid in the target compound.

Mass Analysis:

Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500 Da) to

identify the molecular ion.

For structural confirmation, perform tandem MS (MS/MS) by selecting the molecular ion

([M+H]⁺ or [M-H]⁻) and subjecting it to collision-induced dissociation (CID) to generate a

characteristic fragmentation pattern.[7]

Data Analysis:

Identify the molecular ion peak corresponding to [M+H]⁺ or [M-H]⁻.

Analyze the fragmentation pattern from the MS/MS spectrum to identify neutral losses

corresponding to functional groups (e.g., H₂O, CO₂, OCH₃). This provides strong evidence

for the proposed structure.

Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the structural elucidation of 1-
(Methoxycarbonyl)piperidine-4-carboxylic acid using the described spectroscopic

techniques.
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Figure 1: Analytical Workflow for Compound Characterization
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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